Hypoglycemia Risk Profile: Gliquidone Versus Glibenclamide in Clinical Studies
In clinical studies reviewed by Malaisse (2006), gliquidone was associated with less hypoglycemia than glibenclamide (glyburide), while maintaining metabolic control at least as good as that seen with a number of other sulfonylureas [1]. A cross-over study by Borthwick and Wilson (1984) comparing gliquidone and glibenclamide in 20 non-insulin dependent diabetics found that both drugs achieved similar levels of glycemic control as measured by glycosylated hemoglobin and N-acetyl-β-D-glucosaminidase levels; however, with glibenclamide, hyperglycemic control was only achieved at the expense of more hypoglycemic episodes [2].
| Evidence Dimension | Hypoglycemia incidence and glycemic control |
|---|---|
| Target Compound Data | Similar glycemic control with fewer hypoglycemic episodes than glibenclamide |
| Comparator Or Baseline | Glibenclamide (glyburide) – equivalent glycemic control but more hypoglycemic episodes |
| Quantified Difference | Gliquidone associated with 'less hypoglycaemia' and 'metabolic control at least as good' as other sulfonylureas; cross-over study demonstrated similar HbA1 and NAG levels but glibenclamide control 'only achieved at the expense of more hypoglycaemic episodes' |
| Conditions | Cross-over study: 20 non-insulin dependent diabetics; home glucose monitoring, HbA1, N-acetyl-β-D-glucosaminidase |
Why This Matters
For researchers developing safer antidiabetic formulations or clinicians selecting agents for hypoglycemia-prone patients, gliquidone offers comparable glycemic efficacy to glibenclamide with a reduced hypoglycemia burden, a key differentiating factor in sulfonylurea selection.
- [1] Malaisse WJ. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data. Drugs R D. 2006;7(6):331-337. doi:10.2165/00126839-200607060-00002. View Source
- [2] Borthwick LJ, Wilson S. Diabetic control with gliquidone—a short acting sulphonylurea. Eur J Clin Pharmacol. 1984;26(4):475-479. doi:10.1007/BF00542144. View Source
